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molecular formula C7H5BrF2O B031635 4-Bromo-3,5-difluoroanisole CAS No. 202865-61-0

4-Bromo-3,5-difluoroanisole

Cat. No. B031635
M. Wt: 223.01 g/mol
InChI Key: GEJMNTXYFBBTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05981534

Procedure details

Diethyl malonate (0.505 mol) is added to a mixture of sodium hydride (0.412 mol) and 1,4-dioxane (230 ml) at 40° C. within 3 hours. The mixture is stirred for 90 minutes at 60° C. and copper(I) bromide (0.402 mol) is added. A mixture of 2,6-difluoro-4-methoxybromobenzene (0.2 mol) and 1,4-dioxane (50 ml) is added. The reaction mixture is heated at 100° C. for 14 hours and cooled to 15° C. Hydrochloric acid (12N, 350 ml) is added slowly at 15 to 20° C. The organic phase is separated off and the aqueous phase is extracted with ethyl acetate (250 ml) and toluene (200 ml). The combined organic phases are concentrated in vacuo. The residue is filtered over silica gel, washed with petroleum ether/ethyl acetate (15:1) and the solvent is distilled off. The residue is distilled in vacuo to yield 44.8 g of the product as an oil, 128-136° C. at 0.018 mbar.
Quantity
0.505 mol
Type
reactant
Reaction Step One
Quantity
0.412 mol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
copper(I) bromide
Quantity
0.402 mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[H-].[Na+].[F:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([F:23])[C:16]=1Br.Cl>[Cu]Br.O1CCOCC1>[F:14][C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([F:23])[C:16]=1[CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0.505 mol
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
0.412 mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
230 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
FC1=C(C(=CC(=C1)OC)F)Br
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
350 mL
Type
reactant
Smiles
Cl
Step Four
Name
copper(I) bromide
Quantity
0.402 mol
Type
catalyst
Smiles
[Cu]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 90 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 100° C. for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 15° C
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ethyl acetate (250 ml) and toluene (200 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic phases are concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The residue is filtered over silica gel
WASH
Type
WASH
Details
washed with petroleum ether/ethyl acetate (15:1)
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled in vacuo

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)OC)F)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 44.8 g
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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